
(Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a cyano group (-CN), an amide group (CONH), and a benzyl group (C6H5CH2). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The compound likely has a complex 3-dimensional structure due to the presence of the isoindole ring and the various functional groups. The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the cyano group could undergo reactions like reduction to form an amine, or the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties like melting point, boiling point, solubility, and stability can be predicted based on the compound’s structure and the functional groups it contains .Scientific Research Applications
Corrosion Inhibition
A class of nicotinamide derivatives, including compounds structurally similar to the one , has been studied for their corrosion inhibition effect on mild steel in hydrochloric acid solution. These inhibitors, including N-nicotinoylbenzimidothioic acid and N-(4-(methylthio)benzylidene)nicotinamide, demonstrated effective corrosion prevention and behaved as mixed-type inhibitors, with their adsorption following the Langmuir isotherm model (Chakravarthy, Mohana, & Kumar, 2014).
Na+/Ca2+ Exchange Inhibition
Research on a related compound, N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769), a potent Na+/Ca2+ exchange (NCX) inhibitor, revealed its preferential inhibition of NCX3. This property was linked to potential therapeutic applications in neuroprotection, particularly against hypoxia/reoxygenation-induced cell damage (Iwamoto & Kita, 2006).
Antimicrobial Applications
Nicotinamide derivatives, such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, were synthesized and tested for antimicrobial efficacy. Some of these compounds showed comparable effectiveness to standard drugs against a range of Gram-positive and Gram-negative bacteria and fungal species (Patel & Shaikh, 2010).
Photodynamic Therapy in Cancer Treatment
New derivatives of nicotinamide, particularly zinc phthalocyanines substituted with benzenesulfonamide units containing Schiff base, showed remarkable potential in photodynamic therapy for cancer treatment. These compounds exhibited high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Functionalized Derivatives
Research on the synthesis of functionalized nicotinamide and isonicotinamide derivatives involved reactions with acetylenic compounds and alkyl isocyanides. This method led to the creation of diverse derivatives with potential applications in various fields of chemistry and biology (Alizadeh, Oskueyan, & Rostamnia, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-[(4-methylphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2/c1-16-8-10-17(11-9-16)14-28-25(32)21(13-26)22-19-6-2-3-7-20(19)23(29-22)30-24(31)18-5-4-12-27-15-18/h2-12,15H,14H2,1H3,(H,28,32)(H,29,30,31)/b22-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSNKOYKXDNZDP-DQRAZIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CN=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CN=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2440449.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2440450.png)

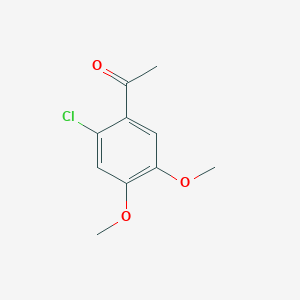
![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)

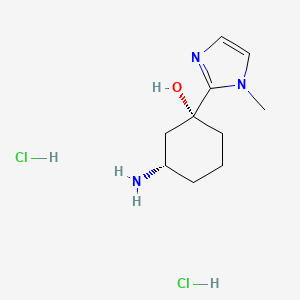

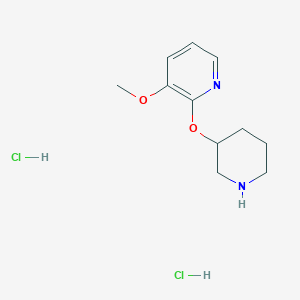
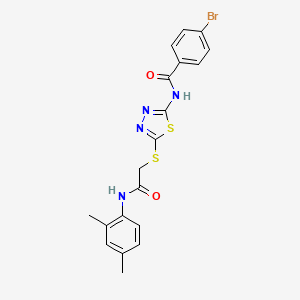
![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)
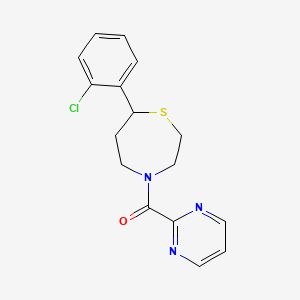
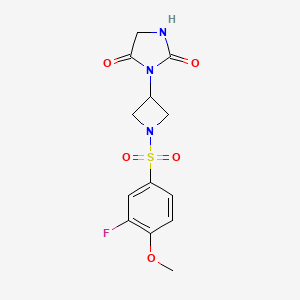
![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)